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Introduction
Plazomicin is a next-generation, semi-synthetic aminoglycoside antibiotic engineered from

sisomicin.[1][2] It was developed to address the growing threat of multidrug-resistant (MDR)

Gram-negative bacteria, particularly Enterobacteriaceae.[3] Its structural modifications provide

stability against many common aminoglycoside-modifying enzymes (AMEs), which are a

primary mechanism of resistance to older aminoglycosides.[4][5] Plazomicin exhibits

concentration-dependent bactericidal activity by inhibiting bacterial protein synthesis.[5][6]

In June 2018, the U.S. Food and Drug Administration (FDA) approved plazomicin (Zemdri™)

for the treatment of adults with complicated urinary tract infections (cUTIs), including

pyelonephritis, caused by susceptible Enterobacteriaceae such as Escherichia coli, Klebsiella

pneumoniae, Proteus mirabilis, and Enterobacter cloacae.[4][7][8][9] The approval specifically

highlights its utility for patients with limited or no alternative treatment options, underscoring its

role in combating infections caused by pathogens like carbapenem-resistant

Enterobacteriaceae (CRE) and extended-spectrum beta-lactamase (ESBL)-producing

Enterobacteriaceae.[7][9]

This guide provides a comprehensive overview of the in vitro activity of plazomicin against a

broad range of Enterobacteriaceae isolates, details the experimental protocols used for its

evaluation, and illustrates its mechanism of action and resistance pathways.
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Mechanism of Action and Resistance
Plazomicin, like other aminoglycosides, exerts its bactericidal effect by binding to the 30S

ribosomal subunit of bacteria, which interferes with protein synthesis.[5] Its unique chemical

structure, however, protects it from inactivation by most AMEs, including various N-

acetyltransferases (AACs), O-adenyltransferases (ANTs), and O-phosphotransferases (APHs),

which are the most common resistance mechanisms in Enterobacteriaceae.[5]

While potent against AME-producing isolates, plazomicin is not active against bacteria that

have acquired resistance through target-site modification, primarily via 16S ribosomal RNA

(rRNA) methyltransferases (16S-RMTases).[4] These enzymes, such as ArmA and RmtB,

modify the antibiotic's binding site on the ribosome, typically conferring high-level resistance to

all aminoglycosides, including plazomicin.[6][10]
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Diagram 1: Plazomicin's Mechanism of Action.
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Diagram 2: Key Resistance Pathways to Plazomicin.

Data Presentation: In Vitro Activity
Plazomicin has demonstrated potent in vitro activity against a wide collection of

Enterobacteriaceae isolates, including those resistant to other antibiotics.

Table 1: Overall Activity of Plazomicin and Comparators
Against Enterobacteriaceae
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Organism/G
roup (No. of
Isolates)

Antibiotic
MIC₅₀
(µg/mL)

MIC₉₀
(µg/mL)

%
Susceptible

Citation(s)

Enterobacteri

aceae (4,362)
Plazomicin 0.5 2

99.2% at ≤4

µg/mL
[11]

Amikacin - - 98.9% [11]

Gentamicin - - 90.3% [11]

Tobramycin - - 90.3% [11]

E. coli (1,346) Plazomicin 0.5 1
99.9% at ≤4

µg/mL
[11]

K.

pneumoniae

(1,506)

Plazomicin 0.25 0.5
99.9% at ≤4

µg/mL
[11]

K. oxytoca

(359)
Plazomicin 0.5 0.5

99.4% at ≤4

µg/mL
[11]

P. mirabilis Plazomicin 2 4 - [1][11]

M. morganii Plazomicin - 4 - [1]

Table 2: Activity of Plazomicin Against Carbapenem-
Resistant Enterobacteriaceae (CRE)
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Organism/G
roup (No. of
Isolates)

Resistance
Mechanism

MIC₅₀
(µg/mL)

MIC₉₀
(µg/mL)

%
Susceptible
/ Inhibited

Citation(s)

CRE (110)

Carbapenem

ase-

producing

0.5 1
99.1%

(109/110)
[6][12]

CRE (97) General CRE - -

99.0%

inhibited at

≤2 µg/mL

[11]

KPC-

producing K.

pneumoniae

(96)

KPC 0.5 0.5 - [12]

KPC-

producing

isolates (87)

KPC 0.25 1

98.9%

inhibited at

≤2 µg/mL

[11]

MBL-

producing

isolates (488)

NDM, VIM,

IMP
1 >64

76.4% at ≤2

µg/mL
[4]

NDM-

producing

isolates (282)

NDM - -
77.3%

(218/282)
[4]

VIM-

producing

isolates (182)

VIM - - 89.6% [4]

OXA-48-like

isolates
OXA-48 0.25 16 - [10]

Table 3: Activity of Plazomicin Against Other Multidrug-
Resistant (MDR) Enterobacteriaceae
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Organism/G
roup

Resistance
Phenotype/
Genotype

MIC₅₀
(µg/mL)

MIC₉₀
(µg/mL)

%
Susceptible
/ Inhibited

Citation(s)

MDR Isolates

(30)

Resistant to

aminoglycosi

des, β-

lactams,

fluoroquinolo

nes

0.5 2 - [13]

AME-carrying

isolates (728)
AME genes - -

99.0%

inhibited at

≤2 µg/mL

[10]

ESBL-

producing

isolates (688)

ESBL genes 0.25 1

94.7%

inhibited at

≤2 µg/mL

[14]

Colistin-

resistant

isolates (95)

General

colistin

resistance

- 4

89.5%

inhibited at

≤2 µg/mL

[2]

mcr-1

positive

isolates

mcr-1 gene - -

100%

inhibited at

≤2 µg/mL

[2]

Table 4: Bactericidal Activity of Plazomicin Against MDR
Enterobacteriaceae

Agent MBC₅₀ (µg/mL) MBC₉₀ (µg/mL)
% of Isolates
with MBC:MIC
Ratio ≤4

Citation(s)

Plazomicin 0.5 4 96.7% [13]

Amikacin 64 256 96.7% [13]

Gentamicin 64 >512 92.6% [13]
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Note: An MBC:MIC ratio of ≤4 is indicative of bactericidal activity.[13]

Experimental Protocols
The in vitro data for plazomicin have been generated using standardized and reproducible

methodologies, primarily following guidelines from the Clinical and Laboratory Standards

Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination
Method: The reference method used in the vast majority of studies is broth microdilution,

performed in accordance with CLSI document M07.[11][13]

Medium: Cation-adjusted Mueller-Hinton broth is the standard medium.

Inoculum: Bacterial suspensions are prepared and diluted to achieve a final concentration of

approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

Incubation: Microdilution plates are incubated at 35°C for 16 to 20 hours in ambient air.

Interpretation: The MIC is defined as the lowest concentration of the antibiotic that

completely inhibits visible growth of the organism.[13] Susceptibility breakpoints are defined

by regulatory bodies like the FDA. The FDA-approved breakpoint for plazomicin against

Enterobacteriaceae is ≤2 µg/mL for susceptible.[4][15]

Minimum Bactericidal Concentration (MBC)
Determination

Method: MBC testing is conducted as an extension of the MIC assay.

Procedure: Following MIC determination, a standardized volume (e.g., 10 µL) is aliquoted

from all wells showing no visible growth. This aliquot is plated onto antibiotic-free agar (e.g.,

Tryptic Soy Agar).

Incubation: Plates are incubated for 18 to 24 hours to allow for the growth of surviving

bacteria.
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Interpretation: The MBC is defined as the lowest concentration of the antibiotic that results in

a ≥99.9% (≥3-log₁₀) reduction in CFU/mL from the initial inoculum.[13]

Molecular Characterization of Resistance
Methods: To identify specific resistance genes, isolates (particularly those showing elevated

MICs) are subjected to molecular analysis. This typically involves:

Polymerase Chain Reaction (PCR): Used to screen for the presence of known resistance

genes, such as those encoding for carbapenemases (blaKPC, blaNDM, blaOXA-48),

AMEs, and 16S-RMTases (armA, rmtB).[10][16]

Whole-Genome Sequencing (WGS): Provides a comprehensive analysis of all genetic

material, allowing for the identification of a wide array of resistance determinants and

novel mechanisms.[6][14]
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In Vitro Susceptibility Testing Workflow
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Diagram 3: Standard Experimental Workflow for MIC/MBC Testing.

Conclusion
The in vitro evidence robustly supports the potent and broad-spectrum activity of plazomicin
against Enterobacteriaceae. Its key advantage lies in its stability against the majority of

aminoglycoside-modifying enzymes, which allows it to retain activity against many multidrug-
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resistant strains, including ESBL-producing and carbapenem-resistant isolates.[5][13] While

plazomicin demonstrates excellent inhibitory and bactericidal activity, its efficacy is

compromised by the presence of 16S rRNA methyltransferases, a resistance mechanism that

confers broad aminoglycoside resistance.[4] Therefore, susceptibility testing remains crucial for

guiding its clinical use. The extensive in vitro data, generated using standardized protocols,

confirms that plazomicin is a valuable therapeutic option for treating serious infections caused

by MDR Enterobacteriaceae, particularly in patients with few remaining treatment alternatives.

[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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